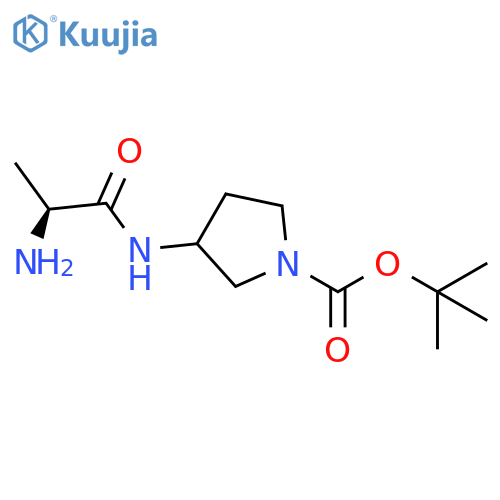

Cas no 1354033-07-0 (3-((S)-2-AMino-propionylaMino)-pyrrolidine-1-carboxylic acid tert-butyl ester)

1354033-07-0 structure

商品名:3-((S)-2-AMino-propionylaMino)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS番号:1354033-07-0

MF:C12H23N3O3

メガワット:257.32932305336

MDL:MFCD21092415

CID:4589542

3-((S)-2-AMino-propionylaMino)-pyrrolidine-1-carboxylic acid tert-butyl ester 化学的及び物理的性質

名前と識別子

-

- 3-((S)-2-AMino-propionylaMino)-pyrrolidine-1-carboxylic acid tert-butyl ester

-

- MDL: MFCD21092415

- インチ: 1S/C12H23N3O3/c1-8(13)10(16)14-9-5-6-15(7-9)11(17)18-12(2,3)4/h8-9H,5-7,13H2,1-4H3,(H,14,16)/t8-,9?/m0/s1

- InChIKey: XLSZZKBUIAYNFS-IENPIDJESA-N

- ほほえんだ: N1(C(OC(C)(C)C)=O)CCC(NC(=O)[C@@H](N)C)C1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 18

- 回転可能化学結合数: 6

3-((S)-2-AMino-propionylaMino)-pyrrolidine-1-carboxylic acid tert-butyl ester 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM499385-1g |

tert-Butyl3-((S)-2-aminopropanamido)pyrrolidine-1-carboxylate |

1354033-07-0 | 97% | 1g |

$1695 | 2023-03-27 | |

| Fluorochem | 080762-500mg |

3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester |

1354033-07-0 | 500mg |

£1,111.00 | 2023-04-17 | ||

| Fluorochem | 080762-500mg |

3-((S)-2-Amino-propionylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester |

1354033-07-0 | 500mg |

£854.00 | 2022-03-01 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD498348-1g |

tert-Butyl 3-((S)-2-aminopropanamido)pyrrolidine-1-carboxylate |

1354033-07-0 | 97% | 1g |

¥11725.0 | 2024-04-18 |

3-((S)-2-AMino-propionylaMino)-pyrrolidine-1-carboxylic acid tert-butyl ester 関連文献

-

1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Wenqi Xiong,Congxin Xia,Yuting Peng,Juan Du,Tianxing Wang,Jicai Zhang,Yu Jia Phys. Chem. Chem. Phys., 2016,18, 6534-6540

-

Anna Maroń,Katarzyna Czerwińska,Barbara Machura,Luis Raposo,Catarina Roma-Rodrigues,Alexandra R. Fernandes,Jan G. Małecki,Agata Szlapa-Kula,Slawomir Kula,Stanisław Krompiec Dalton Trans., 2018,47, 6444-6463

1354033-07-0 (3-((S)-2-AMino-propionylaMino)-pyrrolidine-1-carboxylic acid tert-butyl ester) 関連製品

- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)

- 139604-89-0(1,1,1,2-Tetrafluoro-2-iodo-2-(trifluoromethoxy)ethane)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 1305322-92-2(2-(Cyclopropylmethoxy)-5-fluoropyridine)

- 1431329-65-5(4-Chloro-3-fluoro-5-(trifluoromethyl)-benzyl alcohol)

- 869354-99-4(2-(Dimethylaminomethylidene)amino-6-methoxylamino-9-(β-D-2-deoxyribofuranosyl)purine)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量